![molecular formula C12H14N2S B2948523 4-methyl-2-((2-methylallyl)thio)-1H-benzo[d]imidazole CAS No. 891390-80-0](/img/structure/B2948523.png)
4-methyl-2-((2-methylallyl)thio)-1H-benzo[d]imidazole
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Overview
Description
4-methyl-2-((2-methylallyl)thio)-1H-benzo[d]imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as the benzimidazole derivative and has been synthesized using different methods. The purpose of
Mechanism of Action
Target of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, antithyroid, antioxidant, cardiotonic, antihypertensive, dopamine β-hydroxylase (dbh) inhibitory and anti-hiv properties .
Mode of Action
It is known that the biological activity of imidazole derivatives can be influenced by the substituents on the imidazole ring .
Biochemical Pathways
Imidazole derivatives have been reported to interact with various biochemical pathways, influencing a wide range of biological activities .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-methyl-2-((2-methylallyl)thio)-1H-benzo[d]imidazole in lab experiments is its potential as a lead compound for the development of new anticancer drugs. It has also shown potential as an antifungal and antibacterial agent. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 4-methyl-2-((2-methylallyl)thio)-1H-benzo[d]imidazole. One of the most significant directions is the development of new anticancer drugs based on this compound. There is also potential for the development of new antifungal and antibacterial agents. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other fields of scientific research.
Conclusion:
In conclusion, 4-methyl-2-((2-methylallyl)thio)-1H-benzo[d]imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized using different methods, and its potential applications include anticancer, antifungal, and antibacterial properties. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other fields of scientific research.
Synthesis Methods
Several methods have been used to synthesize 4-methyl-2-((2-methylallyl)thio)-1H-benzo[d]imidazole. One of the most commonly used methods is the reaction of 2-mercaptobenzimidazole with 2-methylallyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography.
Scientific Research Applications
4-methyl-2-((2-methylallyl)thio)-1H-benzo[d]imidazole has shown potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry. This compound has been found to have anticancer properties and has been used as a lead compound for the development of new anticancer drugs. It has also been found to have antifungal and antibacterial properties.
properties
IUPAC Name |
4-methyl-2-(2-methylprop-2-enylsulfanyl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-8(2)7-15-12-13-10-6-4-5-9(3)11(10)14-12/h4-6H,1,7H2,2-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEABUUIDNKJEBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)SCC(=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-((2-methylallyl)thio)-1H-benzo[d]imidazole |
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